molecular formula C14H11BrO2 B1270444 4-(Benzyloxy)-3-bromobenzaldehyde CAS No. 69455-12-5

4-(Benzyloxy)-3-bromobenzaldehyde

Cat. No. B1270444
CAS RN: 69455-12-5
M. Wt: 291.14 g/mol
InChI Key: LMAYCCCBNRUZPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted bromobenzaldehydes, including compounds similar to 4-(Benzyloxy)-3-bromobenzaldehyde, often involves palladium-catalyzed C-H activation and ortho-bromination. A typical process might start from a benzaldehyde precursor, utilizing a directing group to orient the bromination reaction selectively (Dubost et al., 2011). Further, these compounds can be employed in the synthesis of various lipoxin analogues through palladium-catalyzed Heck-type coupling reactions (Nokami et al., 1998).

Molecular Structure Analysis

The molecular structure of related bromobenzaldehyde derivatives demonstrates that the compound forms a specific dihedral angle between the two benzene rings, influencing its chemical behavior and interaction potential. For example, certain derivatives form a dihedral angle, indicating the spatial arrangement of the molecular framework, which can impact its reactivity and intermolecular interactions (Yang et al., 2008).

Chemical Reactions and Properties

Bromobenzaldehydes, including 4-(Benzyloxy)-3-bromobenzaldehyde, can undergo various chemical reactions due to their functional groups. They are precursors in coupling reactions and are involved in synthesis routes leading to complex molecular structures like lipoxin analogues. These reactions are pivotal for the development of pharmacologically relevant compounds (Nokami et al., 1998).

Physical Properties Analysis

The physical properties of bromobenzaldehyde derivatives depend on their molecular structure. The presence of the benzyloxy and bromo groups affects their polarity, boiling points, melting points, and solubility. These properties are crucial for determining the conditions under which these chemicals can be stored and used in reactions.

Chemical Properties Analysis

The chemical properties of 4-(Benzyloxy)-3-bromobenzaldehyde include its reactivity towards nucleophilic substitution due to the bromo group and towards condensation reactions due to the aldehyde group. The benzyloxy group influences its electron distribution, affecting its reactivity and the types of reactions it can participate in.

For more in-depth information, these sources provide detailed insights into the compound's synthesis, structure, and chemical behavior:

Scientific Research Applications

  • Ortho-Bromination of Substituted Benzaldoximes : A study by Dubost et al. (2011) details the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using a selective palladium-catalyzed ortho-bromination. This process involves a three-step sequence with O-Methyloxime serving as a directing group, leading to good overall yields of substituted 2-bromobenzaldehydes (Dubost et al., 2011).

  • Hydroxylation of Bromobenzaldehydes : Sinhababu and Borchardt (1983) developed a method for converting bromobenzaldehydes to corresponding hydroxybenzaldehydes. This method includes in situ protection of the aldehyde function, followed by lithium-bromine exchange and reaction with nitrobenzene (Sinhababu & Borchardt, 1983).

  • Formation of 2-Bromo-3-hydroxybenzaldehyde : Contrary to previous reports, Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde can yield both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, with an absence of 4-bromo-3-hydroxybenzaldehyde. They further converted 2-bromo-3-hydroxybenzaldehyde into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, confirmed by X-ray crystallography (Otterlo et al., 2004).

  • Synthesis of Isoindolin-1-ones : Cho et al. (1997) reported the synthesis of 3-(alkylamino)isoindolin-1-ones from 2-bromobenzaldehyde and primary amines. This reaction involves carbon monoxide in the presence of bis(triphenylphosphine)palladium(II) chloride and triethylamine, showcasing the reactivity of bromobenzaldehydes in complex organic syntheses (Cho et al., 1997).

  • Lignan Synthesis : Rehnberg and Magnusson (1988) utilized 2-(R) and (S)-benzyloxy-2,5-dihydro-4-furancarboxaldehyde for the total synthesis of lignans, including (-)-burseran and (-)-cubebin. Their method demonstrates the utility of benzyloxybenzaldehydes in the synthesis of complex natural products (Rehnberg & Magnusson, 1988).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It includes precautions to be taken while handling and disposing of the compound.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process.


Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For a specific compound like “4-(Benzyloxy)-3-bromobenzaldehyde”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. You could also consider reaching out to a chemistry professor or professional chemist for guidance.


properties

IUPAC Name

3-bromo-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAYCCCBNRUZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989351
Record name 4-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-bromobenzaldehyde

CAS RN

69455-12-5
Record name 4-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-4-hydroxy-benzaldehyde (1.9 g, 9.45 mmol) was added slowly, at 0° C., to a suspension of NaH 95% (290 mg, 11.34 nol) in dry N,N-dimethylformamide (45 mL). The mixture was stirred for 0.5 hours. Benzyl chloride (1.3 mL, 11.34 mmol) was added and the reaction stirred at room temperature overnight. 1N HCl (40 mL) was added and the layers separated. The aqueous layer was extracted with diethyl ether (5×50 mL) and the combined organic layers were dried (Na2SO4), filtered, and concentrated under vacuum. The residue was chromatographed (silica gel, hexanes/ethyl acetate 9:1) to produce 4-Benzyloxy-3-bromo-benzaldehyde as a white solid (2.47 g, 90%). 1H-NMR (CDCl3, 200.15 MHz): δ 9.82 (s, 1H), 8.09 (d, 1H, J=1.8), 7.76 (dd, 1H, J=8.4, 1.8), 7.47–7.32 (m, 5H), 7.02 (d, 1H, J=8.4), 5.24 (s, 2H.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
290 mg
Type
reactant
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45 mL
Type
solvent
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1.3 mL
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reactant
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Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzyl bromide (3.1 mL, 0.026 mol) was added to a mixture of 3-bromo-4-hydroxybenzaldehyde (5.0 g, 0.025 mol), tetrabutylammonium iodide (0.92 g, 2.5 mmol), potassium carbonate (6.9 g, 0.050 mol) and N,N-dimethylformamide (70 mL) at room temperature and stirred for 2.5 hours. An ice-water mixture (100 mL) was poured to the reaction mixture and the resultant solution was stirred for one hour. A resulting precipitate was filtered and dried to obtain 4-benzyloxy-3-bromobenzaldehyde (7.1 g, 98%) as a pale yellow powder.
Quantity
3.1 mL
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reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
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Quantity
0.92 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Benzyloxy)-3-bromobenzaldehyde

Citations

For This Compound
9
Citations
T Kametani, K Fukumoto - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… Thus, a Vilsmeier reaction on 2-hydroxydiphenyl ether 10 did not give the expected product (V), and an Ullmann reaction between 4-benzyloxy-3-bromobenzaldehyde and 4-…
Number of citations: 7 pubs.rsc.org
SAA El Bialy, KF Abd El Kader, DW Boykin - 2011 - degruyter.com
The synthesis of six new benzyloxycyanoboronic esters: 2-benzyloxy-6-cyanophenyl-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane (4a), 4-benzyloxy-2-cyanophenyl-4,4,5,5-tetramethyl-[1,3,…
Number of citations: 4 www.degruyter.com
P Mujumdar, SA Poulsen - Journal of Natural Products, 2015 - ACS Publications
… (27) The reaction of 4-benzyloxy-3-bromobenzaldehyde (20) with rhodanine formed the benzylidene-rhodanine adduct 21. This adduct was subjected to basic hydrolysis, the reaction …
Number of citations: 64 pubs.acs.org
CX Qin, X Chen, RA Hughes, SJ Williams… - Journal of Medicinal …, 2008 - ACS Publications
… Workup as for the general procedure gave a crude residue that was recrystallized to yield 4-benzyloxy-3-bromobenzaldehyde as a colorless fine solid (2.39 g, 83%), mp 97–98 C (Et 2 O…
Number of citations: 112 pubs.acs.org
W Sharmoukh, ZM Hassan, BA Ali, MM Elnagar… - … of Photochemistry and …, 2018 - Elsevier
We report on the design and synthesis of new D-π-A organic sensitizers incorporating D35 as the electron donor unit and (benzyloxy)benzene as the π- linker. The structure and yield of …
Number of citations: 8 www.sciencedirect.com
CJ Rugen - 2022 - ediss.uni-goettingen.de
The humble beginnings of the art of total synthesis lie in the 19th century. For a long time, it was believed that for the synthesis of organic substances a metaphysical force called vis …
Number of citations: 0 ediss.uni-goettingen.de
Y Jahng, JG Park - Molecules, 2018 - mdpi.com
… by the same synthetic sequence employed above for 99a,b by Claisen–Schmidt condensation of 6-(4-hydroxy-3-methoxyphenyl)hexan-2-one with 4-benzyloxy-3-bromobenzaldehyde. …
Number of citations: 34 www.mdpi.com
F Hentschel, F Sasse, T Lindel - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
The symmetrical disulfide psammaplin A from the marine sponge Pseudoceratina sp. was synthesized and structurally altered by replacement of one of the α-(hydroxyimino)acyl units …
Number of citations: 22 pubs.rsc.org
MP Mujumdar - 2017 - research-repository.griffith.edu.au
… The reaction of 4benzyloxy-3-bromobenzaldehyde 1.4aꞌ with rhodanine formed the benzylidenerhodanine adduct 1.4bꞌ. This adduct was subjected to basic hydrolysis, the reaction …

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